molecular formula C18H14ClN5O2 B2515994 3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 941970-68-9

3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2515994
CAS RN: 941970-68-9
M. Wt: 367.79
InChI Key: JVSSCMNCWAIFGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from various precursors. For instance, in one study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a starting compound to synthesize a series of derivatives, including 1,3,4-oxadiazole derivatives . Another study synthesized 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxybenzohydrazide moiety by reacting 5-chloro-2-methoxybenzoate with different aromatic carboxylic acids . These methods typically involve cyclization, aminomethylation, and other reactions to introduce various functional groups into the heterocyclic core.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure of similar compounds unambiguously, as seen in the synthesis of pyrazole derivatives . These techniques are crucial for confirming the regiochemistry and the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The synthesized heterocyclic compounds often undergo further chemical reactions to yield a variety of derivatives. For example, thiosemicarbazides can cyclize to form triazole-thiones, and Mannich bases can be obtained through aminomethylation . These reactions are important for diversifying the chemical space and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and chloro substituents, can affect the acidity, basicity, and overall reactivity of the molecules. The lipophilicity and solubility of these compounds are also critical parameters that can influence their biological activity and pharmacokinetic profile. The biological screening of these compounds has shown that some derivatives exhibit significant anti-lipase, anti-α-glucosidase, antibacterial, antifungal, and enzyme inhibitory activities .

Scientific Research Applications

Lipase and α-Glucosidase Inhibition

One study explored the synthesis of novel heterocyclic compounds derived from similar structures, investigating their potential to inhibit lipase and α-glucosidase, enzymes relevant in metabolic disorders. The research found that certain derivatives exhibited significant inhibitory activity, suggesting their potential for therapeutic applications in treating diseases like obesity and diabetes O. Bekircan, S. Ülker, E. Menteşe, 2015.

Antimicrobial Activities

Another research direction involved the synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities. These compounds were tested against various microorganisms, and some exhibited good to moderate activity, indicating their utility in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against specific nematodes. This indicates the potential of such compounds in agricultural applications to protect crops from nematode damage Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022.

Antibacterial Activity

Further studies on the synthesis and characterization of new 1,2,4-oxadiazole derivatives revealed their antibacterial activity. These efforts aim to address the growing concern over antibiotic resistance by providing new compounds with potential therapeutic applications N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010.

Anticancer Potential

Exploring the anticancer potential, indazole tethered oxadiazoles (OTDs) derivatives were synthesized and screened against hepatocellular carcinoma (HCC) cells. These studies aim to develop new therapeutic agents by identifying compounds that can induce apoptosis in cancer cells, showing promise in cancer treatment Dukanya, M. Shanmugam, S. Rangappa, P. Metri, S. Mohan, Basappa, K. Rangappa, 2020.

properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-16(21-23-24(11)12-6-5-7-13(10-12)25-2)18-20-17(22-26-18)14-8-3-4-9-15(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSCMNCWAIFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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